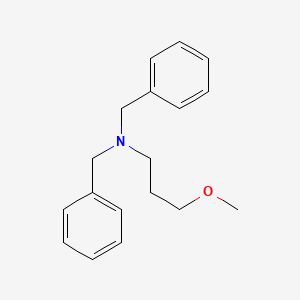

Dibenzyl(3-methoxypropyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

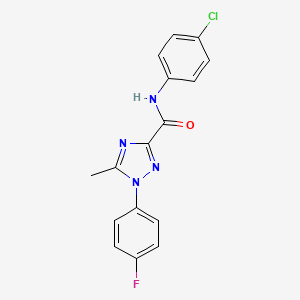

Dibenzyl(3-methoxypropyl)amine is a chemical compound with the molecular formula C18H23NO . It has a molecular weight of 269.38 .

Molecular Structure Analysis

The InChI code for Dibenzyl(3-methoxypropyl)amine is1S/C18H23NO/c1-20-14-8-13-19 (15-17-9-4-2-5-10-17)16-18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3 . This indicates the specific arrangement of atoms in the molecule.

Applications De Recherche Scientifique

Polymerization and Block Copolymerization Catalysts

Dibenzyl(3-methoxypropyl)amine derivatives have been utilized in the polymerization and block copolymerization of alpha-olefins. A study conducted by Tshuva et al. (2001) presented an amine bis(phenolate) dibenzyl titanium complex, which, upon activation, leads to unique living properties in alpha-olefin polymerization. This catalyst enables exceptionally high molecular weight poly(1-hexene) to be obtained in a living fashion at room temperature, demonstrating its significant role in advancing polymer synthesis techniques (Tshuva, Goldberg, Kol, & Goldschmidt, 2001).

Antioxidant Properties in Polypropylene

Another notable application is in the modification of Kraft lignin for improved antioxidant properties in polypropylene. Research by Pouteau et al. (2005) highlighted the structural modification of Kraft lignin after acid treatment, leading to increased antioxidant properties in polypropylene. This study underscores the potential of dibenzyl(3-methoxypropyl)amine derivatives in enhancing the performance of polymeric materials (Pouteau, Cathala, Dole, Kurek, & Monties, 2005).

Surfactant Synthesis and Properties

Dibenzyl(3-methoxypropyl)amine is also important in the synthesis of novel surfactants. Zhao et al. (2014) synthesized a series of methoxybenzyl-containing quaternary ammonium surfactants, showing higher surface activity and easier aggregation in aqueous solutions compared to traditional surfactants. These surfactants exhibited significant bactericidal activity, indicating their potential application in diverse industrial and medical fields (Zhao, Guo, Jia, & Liu, 2014).

Chemical Synthesis and Catalysis

In the realm of organic synthesis, dibenzyl(3-methoxypropyl)amine derivatives have been applied in various catalytic processes. Büttner et al. (2005) reported on a stable aminyl radical metal complex, highlighting the potential of these compounds in enzymatic oxidations and other catalytic applications. The transition metal coordination supports an aminyl radical, showcasing a new avenue for catalysis research (Büttner, Geier, Frison, Harmer, Calle, Schweiger, Schönberg, & Grützmacher, 2005).

Novel Material Synthesis

Lastly, the synthesis of nano-structured materials is another significant application. Veranitisagul et al. (2011) demonstrated the novel recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition, with dibenzyl(3-methoxypropyl)amine derivatives playing a crucial role. This research opens new pathways for synthesizing nano-structured materials with potential uses in catalysis, electronics, and other high-technology fields (Veranitisagul, Kaewvilai, Sangngern, Wattanathana, Suramitr, Koonsaeng, & Laobuthee, 2011).

Propriétés

IUPAC Name |

N,N-dibenzyl-3-methoxypropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-20-14-8-13-19(15-17-9-4-2-5-10-17)16-18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEKPLJPWJCMEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzyl(3-methoxypropyl)amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966254.png)

![N-isobutyl-2-(2-(isopropylamino)-2-oxoethyl)-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2966255.png)

![6-(2-{[(4-Chlorobenzyl)oxy]imino}ethyl)-1-(3,4-dimethoxyphenethyl)-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2966260.png)

![N-(3-chloro-4-methylphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2966261.png)

![2-Methyl-2-[5-(trifluoromethyl)thiophen-3-yl]oxirane](/img/structure/B2966263.png)

![Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2966267.png)

![2-[(2,5-Dichlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2966269.png)

![N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966273.png)

![3-[(7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2966275.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2966276.png)